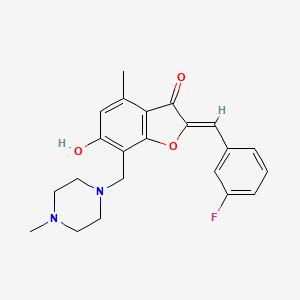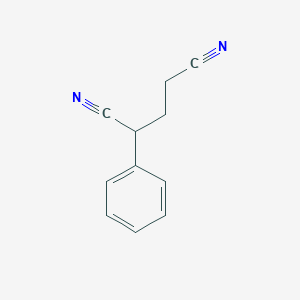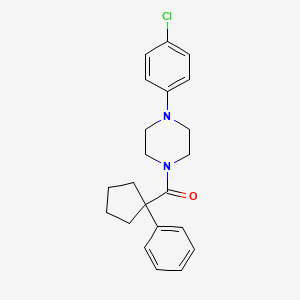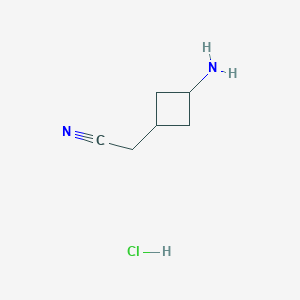![molecular formula C20H20N2O B2993206 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922888-19-5](/img/structure/B2993206.png)
6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core substituted with dimethylphenyl and methylphenyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(3,4-dimethylphenyl)methanone: Shares structural similarities but differs in functional groups and overall reactivity.
(3,4-Dimethylphenyl)(3-methylphenyl)methanamine:
Uniqueness
6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of the pyridazinone core. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-5-4-6-17(11-14)13-22-20(23)10-9-19(21-22)18-8-7-15(2)16(3)12-18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJROVOPGZWILMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2993126.png)

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)


![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)
![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2993135.png)
![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)
![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)

![1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2993141.png)

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate](/img/structure/B2993145.png)
